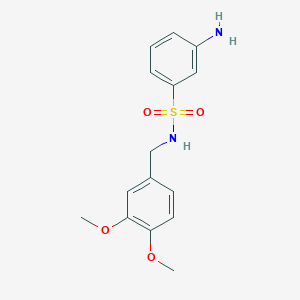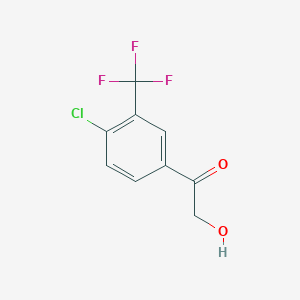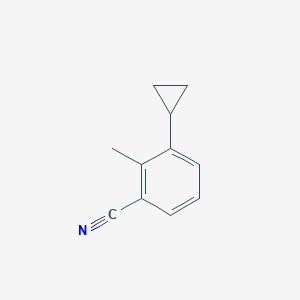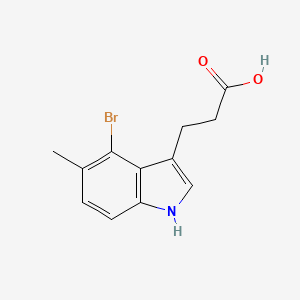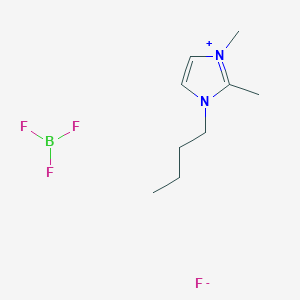
1-Butyl-2,3-dimethyl imidazolium tetrafluorobo-rate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2,3-dimethyl imidazolium tetrafluoroborate is a task-specific ionic liquid. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. This compound is widely used in various scientific and industrial applications due to its ability to dissolve a wide range of substances and its role as a reaction medium in chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butyl-2,3-dimethyl imidazolium tetrafluoroborate can be synthesized through a multi-step process. The synthesis typically involves the alkylation of imidazole with butyl halides, followed by methylation to introduce the dimethyl groups. The final step involves the anion exchange reaction with tetrafluoroboric acid to form the desired ionic liquid .
Industrial Production Methods
Industrial production of 1-Butyl-2,3-dimethyl imidazolium tetrafluoroborate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-2,3-dimethyl imidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents.
Substitution: The imidazolium ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce a variety of functionalized imidazolium compounds .
Wissenschaftliche Forschungsanwendungen
1-Butyl-2,3-dimethyl imidazolium tetrafluoroborate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Butyl-2,3-dimethyl imidazolium tetrafluoroborate involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets, facilitating the formation and breaking of chemical bonds. The tetrafluoroborate anion provides the necessary counterbalance, ensuring the overall stability of the ionic liquid .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-2,3-dimethyl imidazolium tetrafluoroborate can be compared with other similar compounds, such as:
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Methyl-3-octylimidazolium tetrafluoroborate
These compounds share similar properties but differ in their alkyl chain lengths and substitution patterns. The unique combination of butyl and dimethyl groups in 1-Butyl-2,3-dimethyl imidazolium tetrafluoroborate provides distinct solubility and reactivity characteristics, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C9H17BF4N2 |
|---|---|
Molekulargewicht |
240.05 g/mol |
IUPAC-Name |
1-butyl-2,3-dimethylimidazol-3-ium;trifluoroborane;fluoride |
InChI |
InChI=1S/C9H17N2.BF3.FH/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3)4;/h7-8H,4-6H2,1-3H3;;1H/q+1;;/p-1 |
InChI-Schlüssel |
GBTYDAPRKMDXFZ-UHFFFAOYSA-M |
Kanonische SMILES |
B(F)(F)F.CCCCN1C=C[N+](=C1C)C.[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


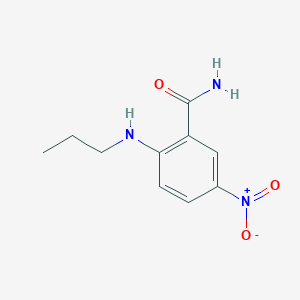
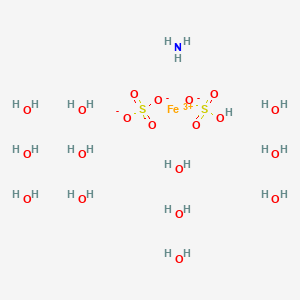
![N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15340678.png)
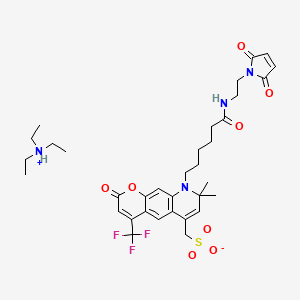
![3-Chloro-N-isopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B15340693.png)

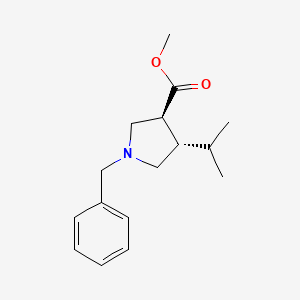
![3-[4-(diethylamino)but-2-ynyl]-7-methoxyquinazolin-4-one;oxalic acid](/img/structure/B15340722.png)
